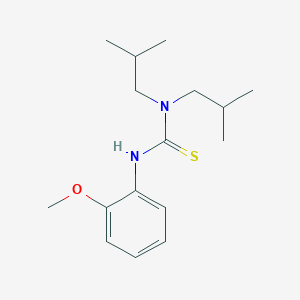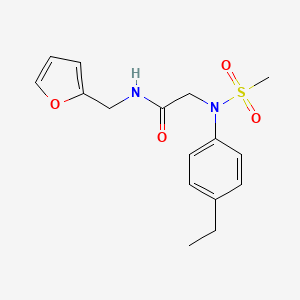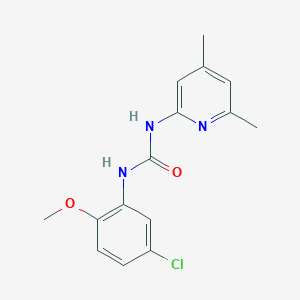![molecular formula C18H18N2O3S B5883554 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been reported to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. The compound has also been reported to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been reported to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone. One of the directions is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. The compound's mechanism of action and its effects on different cell types also need to be further studied. Finally, the development of more water-soluble derivatives of the compound may improve its bioavailability and efficacy.
In conclusion, 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is a compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antiviral activities. Its mechanism of action and effects on different cell types need to be further studied. The development of more efficient synthesis methods and water-soluble derivatives may improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been reported using several methods. One of the methods involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with chlorosulfonyl isocyanate, followed by the reaction with 4-aminophenol and 2-pyrrolidinone. Another method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminophenylsulfonyl chloride and 2-pyrrolidinone. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18-6-3-12-19(18)15-7-9-16(10-8-15)24(22,23)20-13-11-14-4-1-2-5-17(14)20/h1-2,4-5,7-10H,3,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIXJOLPJZESKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)
![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
